Diperodon

Description

Properties

IUPAC Name |

[2-(phenylcarbamoyloxy)-3-piperidin-1-ylpropyl] N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c26-21(23-18-10-4-1-5-11-18)28-17-20(16-25-14-8-3-9-15-25)29-22(27)24-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGZHQHSNYIFLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51552-99-9 (monohydrate), 537-12-2 (hydrochloride) | |

| Record name | Diperodon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047865 | |

| Record name | Diperodon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-08-6 | |

| Record name | (±)-Diperodon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diperodon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diperodon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diperodon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diperodon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPERODON ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIN4PYP84R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unlocking New Research Avenues with Diperodon: A Keyword Guide for Scientists

For scientific researchers and drug development professionals exploring the anesthetic this compound, a targeted approach to information discovery is crucial. To facilitate this, a comprehensive list of long-tail keywords has been compiled and categorized based on specific researcher intents. This guide is designed to streamline literature searches and content creation for in-depth technical guides and whitepapers on this compound.

This compound, a local anesthetic, primarily functions by blocking voltage-gated sodium channels, thereby inhibiting the propagation of nerve impulses.[1][2] While its clinical use is limited, it serves as a valuable model compound in scientific research for investigating the mechanisms of local anesthesia and for the development of novel anesthetic agents.[1] It is available in its base form and as this compound hydrochloride.[1][3][4]

The following table categorizes long-tail keywords to align with the various stages of scientific inquiry, from initial exploration to comparative analysis.

| Category | Long-tail Keyword |

| Foundational & Exploratory | This compound mechanism of action on voltage-gated sodium channels |

| Stereospecificity of this compound enantiomers in sodium channel binding | |

| Pharmacokinetics and metabolic pathways of this compound in vitro | |

| This compound hydrochloride solubility and stability in buffer solutions | |

| Investigating this compound as a GPCR antagonist for antiviral research | |

| This compound as a potential inhibitor of Ebola virus entry | |

| Foundational research on this compound's effects on neuronal excitability | |

| Exploring the anti-inflammatory properties of this compound | |

| Historical context of this compound's use in local anesthesia | |

| Physicochemical properties of this compound and its hydrochloride salt | |

| Methodological & Application | HPLC-based method for quantifying this compound in plasma samples |

| Electrophysiological techniques to study this compound's effect on ion channels | |

| Protocol for synthesizing this compound derivatives for structure-activity relationship studies | |

| Application of this compound as a reference standard in local anesthetic screening | |

| In vivo models for assessing the anesthetic efficacy of this compound | |

| Cell-based assays to determine the cytotoxicity of this compound | |

| Mass spectrometry analysis of this compound metabolites | |

| Experimental setup for patch-clamp recordings with this compound application | |

| Using this compound to validate new sodium channel blockers | |

| Methodology for evaluating the enzymatic degradation of this compound | |

| Troubleshooting & Optimization | Overcoming this compound precipitation in aqueous solutions |

| Troubleshooting guide for inconsistent this compound electrophysiology results | |

| Optimizing this compound concentration for effective nerve block without toxicity | |

| Strategies to improve the in vivo stability of this compound | |

| Addressing this compound's rapid hydrolysis in serum-containing media | |

| How to minimize this compound's off-target effects in cellular assays | |

| Improving the signal-to-noise ratio in this compound binding assays | |

| Best practices for long-term storage of this compound hydrochloride | |

| Mitigating local tissue irritation from this compound application in animal models | |

| Adjusting pH to enhance this compound's potency and nerve penetration | |

| Validation & Comparative | Comparative analysis of this compound versus lidocaine on sodium channel subtypes |

| Head-to-head comparison of (S)-Diperodon and (R)-Diperodon anesthetic potency | |

| Validating this compound's antiviral activity against Marburg virus | |

| Cross-validation of this compound quantification methods (HPLC vs. LC-MS) | |

| Comparative study of this compound's efficacy in different animal pain models | |

| Benchmarking this compound's cytotoxicity against other local anesthetics | |

| How does this compound's binding affinity compare to other phenylcarbamates? | |

| Validation of a new this compound synthesis pathway for higher yield | |

| Comparative pharmacodynamics of this compound and its structural analogs | |

| Replicating historical studies on this compound's anesthetic properties for validation |

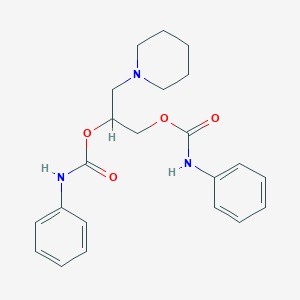

Visualizing the Mechanism of Action of this compound

To further aid in the understanding of this compound's primary function, the following diagram illustrates its mechanism of action as a voltage-gated sodium channel blocker.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Diperodon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diperodon, a local anesthetic, is synthesized through a multi-step chemical process. The primary route involves the reaction of N-(1,2-dihydroxypropyl)-piperidine with phenylisocyanate to form the bis(phenylcarbamate) ester, followed by conversion to its hydrochloride salt for enhanced stability and solubility. This document provides detailed protocols for the synthesis of the key intermediate and the final this compound hydrochloride product, as well as purification and analytical methods for quality assessment.

Synthesis of 3-(1-piperidinyl)-1,2-propanediol (Intermediate)

The key intermediate, 3-(1-piperidinyl)-1,2-propanediol, is prepared by the ring-opening of glycidol with piperidine.

Experimental Protocol

Materials:

-

Glycidol

-

Piperidine

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine (1.0 equivalent) in ethanol.

-

To this solution, add glycidol (1.1 equivalents) dropwise at room temperature with constant stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add distilled water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting materials.

-

The aqueous layer containing the product is then concentrated under reduced pressure to yield 3-(1-piperidinyl)-1,2-propanediol as a viscous oil. The product can be used in the next step without further purification if high purity of starting materials is used.

Synthesis of this compound Hydrochloride

This compound hydrochloride is synthesized by the reaction of 3-(1-piperidinyl)-1,2-propanediol with phenylisocyanate, followed by treatment with hydrogen chloride.

Experimental Protocol

Materials:

-

3-(1-piperidinyl)-1,2-propanediol (10 g)

-

Phenylisocyanate (15.0 g)

-

Anhydrous ether (100 ml)

-

Dry hydrogen chloride gas

-

Acetone

-

Ethyl acetate

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and flask

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 10 g of 3-(1-piperidinyl)-1,2-propanediol in 100 ml of anhydrous ether.

-

Cool the flask in an ice bath.

-

Slowly add 15.0 g of phenylisocyanate to the stirred solution from the dropping funnel.

-

After the addition is complete, remove the ice bath and boil the solution for two hours.

-

Cool the reaction mixture to room temperature.

-

Saturate the cooled solution with dry hydrogen chloride gas. A precipitate of this compound hydrochloride will form.

-

Decant the ether layer.

-

Dissolve the remaining insoluble product in a hot mixture of acetone and ethyl acetate.

-

Allow the solution to cool, which will cause the precipitation of white crystals of this compound hydrochloride.

-

Collect the crystals by filtration using a Buchner funnel, wash with a small amount of cold ethyl acetate, and dry in a vacuum oven.

Purification Protocol: Recrystallization

Recrystallization is a crucial step to obtain high-purity this compound hydrochloride.

Materials:

-

Crude this compound hydrochloride

-

Acetone

-

Ethyl acetate

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Ice bath

-

Buchner funnel and flask

Procedure:

-

Place the crude this compound hydrochloride in an Erlenmeyer flask.

-

Add a minimal amount of a hot mixture of acetone and ethyl acetate (a common starting ratio is 1:1, but this may need to be optimized) to dissolve the solid completely.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature. Crystal formation should begin.

-

To maximize the yield, place the flask in an ice bath for about 30 minutes to an hour to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small volume of cold ethyl acetate to remove any remaining soluble impurities.

-

Dry the crystals under vacuum to remove all traces of solvent.

Quantitative Data

| Parameter | Value | Reference |

| Synthesis | ||

| Average Yield | 52-68% (after crystallization) | [1] |

| Melting Point | 197-198 °C | [2] |

| Purity | ||

| Purity after Recrystallization | >98% | [3] |

| Solubility | ||

| Water | Slightly soluble (1:100) | [4] |

| Acetone | Slightly soluble | [4] |

| Ethyl Acetate | Slightly soluble | [4] |

| Alcohol | Soluble | [4] |

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH adjusted). The exact ratio should be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

Sample Preparation:

-

Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or the mobile phase).

-

Dilute the stock solution to an appropriate concentration for analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR can be used as a primary method for determining the purity of this compound hydrochloride without the need for a specific reference standard of the analyte. A certified internal standard is used for quantification.

Visualizations

Caption: Synthetic workflow for this compound Hydrochloride.

Caption: Purification process for this compound Hydrochloride.

References

Troubleshooting & Optimization

Diperodon Stability and Degradation in Aqueous Solution: A Technical Resource

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of diperodon in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solution?

A1: The primary degradation pathway for this compound, a compound containing two phenylcarbamate groups, is hydrolysis.[1] This process involves the cleavage of the carbamate ester bonds. Additionally, like many pharmaceutical compounds, this compound may be susceptible to oxidation and photodegradation under certain conditions.[1]

Q2: What factors are known to influence the stability of this compound solutions?

A2: The stability of this compound in aqueous solutions is influenced by several factors:

-

pH: The rate of hydrolysis of ester-containing compounds is often pH-dependent. Acidic or alkaline conditions can catalyze the breakdown of the carbamate linkages.

-

Temperature: Higher temperatures typically accelerate degradation reactions, including hydrolysis.

-

Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[2][3]

-

Enzymes: In biological matrices, such as blood serum, enzymes like hydrolases, pseudocholinesterases, and carboxylesterases can rapidly hydrolyze this compound.[1][4] This enzymatic degradation is a key feature of its pharmacokinetic profile.[1]

Q3: Is there a difference in the degradation rate between this compound enantiomers?

A3: Yes, studies have shown that the enzymatic hydrolysis of this compound is stereoselective. The (S)-enantiomer typically exhibits a faster degradation rate compared to the (R)-enantiomer in biological matrices.[1] This results in different half-lives for the two enantiomers.[4]

Q4: How should this compound solutions be prepared and stored to minimize degradation?

A4: To minimize degradation, extemporaneously prepared aqueous solutions of this compound hydrochloride should be used promptly.[5] This is recommended to avoid the precipitation of the free base which can occur in the presence of trace amounts of alkali.[5] For stock solutions, it is advisable to store them in a cool, dark place. Specific recommendations include storage at -20°C for up to one month or -80°C for up to six months, ensuring the container is sealed and protected from moisture and light.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Precipitate forms in my aqueous this compound hydrochloride solution. | The pH of the solution may have increased, causing the precipitation of the free base.[5] | Ensure the solution is maintained at a faintly acidic pH. Use freshly prepared solutions for experiments. The solubility in water can be increased by the addition of sodium chloride.[5] |

| I am observing rapid loss of this compound potency in my in-vitro assay containing serum. | Enzymatic hydrolysis by serum hydrolases is likely occurring.[1][4] | Consider using heat-inactivated serum or a purified enzyme inhibitor if the goal is to study non-enzymatic degradation. For pharmacokinetic studies, this rapid degradation is an inherent property of the molecule.[1] |

| My analytical results show unexpected peaks over time. | These are likely degradation products resulting from hydrolysis, oxidation, or photolysis. | Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. |

| I am seeing variability in my results between different batches of this compound solution. | This could be due to inconsistencies in preparation, storage conditions (temperature, light exposure), or the age of the solution. | Standardize the solution preparation protocol. Prepare fresh solutions for each experiment or establish and validate storage conditions. |

Quantitative Data Summary

Due to the limited publicly available quantitative data on the non-enzymatic degradation of this compound in aqueous solution, the following table provides a template for the types of data that should be generated during stability studies.

Table 1: Hypothetical Stability of this compound (0.1 mg/mL) in Aqueous Buffers at Different pH and Temperatures.

| pH | Temperature (°C) | Half-life (t½) (days) | Primary Degradation Products |

| 3 | 25 | > 90 | Minimal |

| 3 | 40 | 60 | Hydrolysis Product A |

| 7 | 25 | 30 | Hydrolysis Product A, Hydrolysis Product B |

| 7 | 40 | 10 | Hydrolysis Product A, Hydrolysis Product B |

| 9 | 25 | 5 | Hydrolysis Product B |

| 9 | 40 | < 1 | Hydrolysis Product B, Other minor products |

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

pH meter

-

HPLC system with UV or MS detector

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in high-purity water at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Store at 60°C for 24 hours.

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Store at 60°C for 8 hours.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Store an aliquot of the stock solution at 60°C in the dark for 48 hours.

-

Photodegradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a validated stability-indicating HPLC method to determine the amount of remaining this compound and to profile the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are resolved from the parent this compound peak.

Visualizations

References

- 1. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]

- 2. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Validation & Comparative

Comparative Guide to Analytical Methods for Diperodon Determination in Blood Serum

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Diperodon in blood serum, alongside a discussion of potential alternative techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, selectivity, and sample throughput.

Introduction to this compound Analysis

This compound is a local anesthetic, and its accurate quantification in biological matrices like blood serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Due to the complex nature of blood serum, a robust and reliable analytical method is essential to ensure accurate and precise results. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is key to developing and optimizing analytical methods.

| Property | Value | Reference |

| Molecular Formula | C22H27N3O4 | |

| Molar Mass | 397.47 g/mol | |

| pKa | 8.44 | |

| Boiling Point (estimated) | 520.91°C | |

| Solubility | Slightly soluble in water, soluble in alcohol. | [1] |

The high estimated boiling point of this compound suggests that Gas Chromatography (GC) analysis may require derivatization to improve volatility and thermal stability. Its solubility in common organic solvents makes it suitable for liquid-liquid extraction or solid-phase extraction from aqueous matrices like blood serum.

High-Performance Liquid Chromatography (HPLC) Methods for this compound

HPLC is a well-established technique for the analysis of pharmaceuticals in biological fluids. Both achiral and chiral HPLC methods have been developed for the determination of this compound in blood serum.

Experimental Protocols for HPLC Methods

Method 1: Achiral Reversed-Phase HPLC

-

Sample Preparation: Solid-phase extraction (SPE) is a common sample preparation technique.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of methanol and a buffer solution (e.g., sodium acetate).

-

Detection: UV detection.

-

Method 2: Chiral HPLC for Enantiomeric Separation

For stereoselective pharmacokinetic studies, the separation of this compound enantiomers is necessary.

-

Sample Preparation: Off-line solid-phase extraction.

-

Chromatographic Conditions:

-

Chiral Stationary Phase (CSP): Teicoplanin-based chiral stationary phase.

-

Mobile Phase: A polar-organic mobile phase, such as a mixture of methanol, acetonitrile, acetic acid, and triethylamine.

-

Detection: Spectrophotometric detection.

-

Performance Data for HPLC Methods

| Parameter | Achiral HPLC Method | Chiral HPLC Method |

| Limit of Determination | 5 µg/mL | 0.5 µg/mL |

| Extraction Recovery | 70% | Not Specified |

| Capacity Ratio (k') | 8.1 | Not Specified |

Alternative Analytical Methods: A Comparative Overview

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is often considered the gold standard for bioanalysis.

Hypothetical LC-MS/MS Method for this compound:

-

Sample Preparation: Protein precipitation followed by liquid-liquid extraction or solid-phase extraction. Methods for bupivacaine often use a simple protein precipitation with acetonitrile.[2]

-

Chromatographic Conditions: A C18 column with a gradient elution using a mobile phase of acetonitrile and water with additives like formic acid or ammonium acetate to enhance ionization.[3][4]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is expected to be suitable for this compound, which contains basic nitrogen atoms that are readily protonated. Multiple Reaction Monitoring (MRM) would be used for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to this compound's high boiling point, derivatization would likely be necessary to improve its volatility for GC analysis.

Hypothetical GC-MS Method for this compound:

-

Sample Preparation: Liquid-liquid extraction of the alkalinized serum sample with an organic solvent.[5]

-

Derivatization: A derivatization step, for instance, with a silylating agent, would likely be required to convert the polar functional groups of this compound into more volatile derivatives.

-

GC Conditions: A capillary column with a suitable stationary phase for the separation of the derivatized analyte.

-

MS Conditions: Electron ionization (EI) with Selected Ion Monitoring (SIM) for quantification.

Comparison of Analytical Methods

| Feature | HPLC-UV | LC-MS/MS (Hypothetical) | GC-MS (Hypothetical) |

| Principle | Separation based on polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio of parent and fragment ions. | Separation based on volatility and polarity, detection by mass-to-charge ratio of fragment ions. |

| Sample Preparation | SPE or LLE often required. | Protein precipitation may be sufficient.[2] | LLE and mandatory derivatization.[5] |

| Sensitivity | Moderate (µg/mL range). | Very high (pg/mL to ng/mL range).[3] | High (ng/mL range), but can be limited by derivatization efficiency.[5] |

| Selectivity | Good, but susceptible to interferences from co-eluting compounds. | Excellent, highly specific due to MRM transitions. | Very good, characteristic fragmentation patterns aid in identification. |

| Analysis Time | Typically longer run times. | Faster run times are often achievable.[3] | Can be fast, but sample preparation is more involved. |

| Instrumentation Cost | Lower. | Higher. | Moderate to high. |

| Pros for this compound | Readily available, robust, suitable for routine analysis. | High sensitivity and selectivity, requires small sample volumes. | High resolving power, provides structural information. |

| Cons for this compound | Lower sensitivity compared to MS methods. | Higher cost and complexity. | Derivatization adds complexity and potential for variability. Not suitable for thermally labile compounds. |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the determination of this compound in blood serum using HPLC.

Caption: HPLC workflow for this compound analysis in serum.

Conclusion

The choice of analytical method for the determination of this compound in blood serum depends on the specific requirements of the study.

-

HPLC-UV is a reliable and cost-effective method suitable for routine analysis where high sensitivity is not the primary concern.

-

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for studies requiring low limits of detection and high specificity, such as pharmacokinetic studies with low dosage.

-

GC-MS , while a powerful technique, is likely less practical for this compound analysis due to the probable need for derivatization, which increases sample preparation complexity and the potential for analytical variability.

For researchers developing new methods for this compound analysis, LC-MS/MS is a highly recommended approach to explore due to its significant advantages in bioanalysis.

References

- 1. This compound Hydrochloride [drugfuture.com]

- 2. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [The study on identification of lidocaine in blood and CSF by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Navigating the Safe Disposal of Diperodon: A Procedural Guide

Researchers and drug development professionals handling Diperodon are tasked with not only its effective application but also its safe and environmentally responsible disposal. Adherence to proper disposal protocols is critical to mitigate risks to personnel and the environment. This guide provides a comprehensive overview of the recommended procedures for the disposal of this compound, grounded in established safety and environmental protection principles.

Key Chemical and Safety Data

Understanding the properties of this compound and its common salt form, this compound hydrochloride, is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for both substances.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₂₂H₂₇N₃O₄[1][2] | C₂₂H₂₈ClN₃O₄[2][3] |

| Molecular Weight | 397.5 g/mol [1][2] | 433.93 g/mol [3] |

| CAS Number | 101-08-6[1][2] | 537-12-2[4] |

| Appearance | White solid | White solid[3] |

| Melting Point | Not available | 193-201°C[3] |

| Solubility | Not available | Slightly soluble in Methanol[3] |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][5] | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5][6] |

| Storage Class | Not available | 11: Combustible Solids[6] |

Experimental Protocol: Standard Operating Procedure for this compound Disposal

The following protocol outlines the step-by-step procedure for the safe disposal of this compound. This procedure is based on general best practices for the disposal of pharmaceutical and chemical waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

-

Wear appropriate PPE, including safety goggles, gloves (nitrile or latex), and a lab coat.[7]

-

If handling powder outside of a chemical fume hood, a dust mask (e.g., N95) is recommended to avoid respiratory irritation.[6]

2. Waste Segregation:

-

Do not dispose of this compound down the sink or in the general trash.[8]

-

Designate a specific, clearly labeled hazardous waste container for this compound waste. The container should be compatible with the chemical and sealable.

3. Inactivation/Neutralization (if applicable and feasible):

-

While high-temperature incineration is the preferred final disposal method, some institutions may have protocols for the initial rendering of pharmaceutical waste "non-retrievable."[9]

-

Methods like using commercial products (e.g., Drug Buster® or RX Destroyer®) can permanently alter the chemical's state, making it unusable.[9] This step should only be performed if it is part of the institution's approved waste management plan.

4. Waste Collection and Storage:

-

Place all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), into the designated hazardous waste container.

-

If dealing with solutions of this compound, they should be collected in a separate, labeled liquid hazardous waste container.

-

Store the sealed waste container in a designated, secure area away from incompatible materials.

5. Final Disposal:

-

Arrange for the collection of the hazardous waste by an approved waste management company.[8] These companies are equipped to transport and dispose of chemical waste in accordance with regulatory requirements.

-

The primary method for the final destruction of pharmaceutical waste is high-temperature incineration.[8] This process ensures the complete destruction of the chemical, preventing its release into the environment.

6. Documentation:

-

Maintain a log of all this compound waste generated, including the quantity and date of disposal. This is crucial for regulatory compliance and institutional record-keeping.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Caption: Workflow for the safe disposal of this compound waste.

References

- 1. (+-)-Diperodon | C22H27N3O4 | CID 10831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 101-08-6 [smolecule.com]

- 3. This compound hydrochloride [chembk.com]

- 4. scbt.com [scbt.com]

- 5. This compound Hydrochloride | C22H28ClN3O4 | CID 10830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 地哌冬 盐酸盐 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. unodc.org [unodc.org]

- 8. health.qld.gov.au [health.qld.gov.au]

- 9. Disposal and Destruction [utoledo.edu]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.